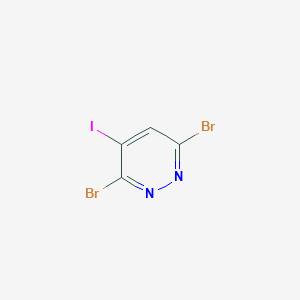

3,6-Dibromo-4-iodopyridazine

Description

Significance of Pyridazine (B1198779) Scaffolds in Contemporary Chemical Research

The pyridazine nucleus, a six-membered ring containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry and materials science. scholarsresearchlibrary.comresearchgate.net Its inherent polarity, capacity for hydrogen bonding, and ability to modulate physicochemical properties contribute to its frequent incorporation into pharmacologically active compounds and advanced materials. researchgate.netnih.gov Pyridazine derivatives have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. scholarsresearchlibrary.comresearchgate.netekb.eg The adaptability of the pyridazine ring allows for straightforward functionalization at various positions, making it an attractive component for the design and synthesis of novel therapeutic agents and functional molecules. scholarsresearchlibrary.commdpi.com

Overview of Dihalogenated Pyridazines as Key Synthetic Intermediates

Dihalogenated pyridazines serve as crucial intermediates in organic synthesis, offering multiple reaction sites for the construction of more complex molecular architectures. researchgate.netdur.ac.uk The differential reactivity of the halogen substituents allows for selective and sequential transformations, such as nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions. mdpi.comdur.ac.ukacs.org This controlled reactivity is a significant advantage in the multi-step synthesis of highly functionalized pyridazine derivatives. The widespread commercial availability and relatively straightforward preparation of halogenated pyridazines further enhance their utility as versatile building blocks. mdpi.com

Rationale for Focused Research on 3,6-Dibromo-4-iodopyridazine

The compound this compound presents a particularly interesting case within the dihalogenated pyridazine family due to its unique substitution pattern. The presence of three halogen atoms—two bromine and one iodine—on the pyridazine ring offers a rich platform for selective chemical modifications.

Distinct Reactivity Profile Arising from Vicinal Polyhalogenation

The arrangement of two bromine atoms and one iodine atom on the pyridazine core gives rise to a distinct reactivity profile. The carbon-iodine bond is generally more reactive towards oxidative addition in palladium-catalyzed cross-coupling reactions compared to the carbon-bromine bonds. This difference in reactivity allows for site-selective functionalization, where the iodine atom can be selectively replaced while leaving the bromine atoms intact for subsequent transformations. This hierarchical reactivity is a powerful tool for the regioselective synthesis of polysubstituted pyridazines.

The presence of multiple halogen atoms also influences the electronic nature of the pyridazine ring, making it more susceptible to nucleophilic attack. taylorfrancis.com This enhanced electrophilicity, coupled with the differential reactivity of the C-I and C-Br bonds, makes this compound a highly versatile and valuable intermediate for the synthesis of complex heterocyclic systems.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C4HBr2IN2 |

|---|---|

Molecular Weight |

363.78 g/mol |

IUPAC Name |

3,6-dibromo-4-iodopyridazine |

InChI |

InChI=1S/C4HBr2IN2/c5-3-1-2(7)4(6)9-8-3/h1H |

InChI Key |

LSCJMAJBLLWVJL-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=NN=C1Br)Br)I |

Origin of Product |

United States |

Reactivity and Derivatization of 3,6 Dibromo 4 Iodopyridazine

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for functionalizing electron-poor aromatic systems like pyridazine (B1198779). wikipedia.org The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks an electron-deficient carbon atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org Subsequent expulsion of a leaving group restores the aromaticity of the ring.

The pyridazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This deficiency activates the ring carbons toward nucleophilic attack. youtube.com In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile to form the Meisenheimer complex. masterorganicchemistry.com Therefore, substituents that enhance the electrophilicity of the carbon atom being attacked will increase the reaction rate.

For halogen substituents, the reactivity order in SNAr is often counterintuitive when compared to SN1 or SN2 reactions. The order is typically F > Cl > Br > I. masterorganicchemistry.comyoutube.com This is because the more electronegative halogens create a greater partial positive charge on the attached carbon, making it more susceptible to nucleophilic attack. The strength of the carbon-halogen bond, which is strongest for C-F and weakest for C-I, is less critical as its cleavage occurs in the fast, second step of the reaction.

In the case of 3,6-Dibromo-4-iodopyridazine, selective displacement of one halogen over the others is possible. While iodine is the better leaving group in many reaction types, the principles of SNAr dictate that the site of attack is governed by the electrophilicity of the carbon atom and the stability of the resulting intermediate. The two nitrogen atoms in the pyridazine ring strongly withdraw electron density, activating the ortho and para positions for nucleophilic attack.

Given the general reactivity trend (F > Cl > Br > I) based on electronegativity, one might expect the C-Br bonds to be more reactive than the C-I bond in an SNAr context. However, the specific position of the halogens and the stabilizing effect of the adjacent nitrogen atoms on the Meisenheimer complex are crucial. The carbon at position 4 is flanked by a nitrogen (in the para position) and a bromine atom, while the carbons at positions 3 and 6 are adjacent to a nitrogen atom (ortho). The precise regioselectivity can be influenced by the nature of the nucleophile and the reaction conditions. For example, in studies on polysubstituted pyridazinones, the regioselectivity of nucleophilic substitution was found to be dependent on the incoming nucleophile. nih.gov

| Nucleophile | Target Position | Rationale |

| Amines | C-4 or C-6 | Attack at positions ortho or para to ring nitrogens is electronically favored. |

| Alkoxides | C-4 or C-6 | Similar to amines, attack is directed by the electron-withdrawing nitrogens. |

| Thiolates | C-4 or C-6 | Soft nucleophiles may exhibit different selectivity profiles. |

This is an interactive data table based on general principles of SNAr reactivity on pyridazine rings.

The two adjacent nitrogen atoms in the pyridazine ring are fundamental to its reactivity in SNAr reactions. Their primary roles are:

Activation of the Ring : The nitrogen atoms are strongly electron-withdrawing through an inductive effect, which reduces the electron density of the entire aromatic system. This general deactivation towards electrophiles makes the ring highly susceptible to nucleophiles. libretexts.orglibretexts.org

Stabilization of the Intermediate : During the formation of the Meisenheimer complex, a negative charge is introduced into the ring. The nitrogen atoms can effectively stabilize this negative charge through resonance, particularly when the attack occurs at the ortho or para positions (C3, C6, C4, C5). youtube.comyoutube.com This stabilization lowers the activation energy of the rate-determining step, thereby facilitating the reaction. For this compound, nucleophilic attack at C4 allows the negative charge in the intermediate to be delocalized onto the N1 atom, while attack at C3 or C6 allows delocalization onto the adjacent nitrogen.

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. eie.gr For substrates like this compound, these reactions offer a complementary approach to SNAr, often with opposite regioselectivity. The reactivity of organic halides in common palladium-catalyzed reactions, such as the Suzuki-Miyaura and Sonogashira couplings, is primarily governed by the ease of the oxidative addition step. libretexts.org This results in a reactivity trend of I > Br > Cl > F, which is the reverse of the typical SNAr trend. libretexts.org

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organohalide and an organoboron compound, such as a boronic acid or boronic ester, in the presence of a base. wikipedia.orgnih.gov It is widely used for the synthesis of biaryls and other conjugated systems. nih.gov

For this compound, the C-I bond at the C4 position is significantly more reactive than the C-Br bonds at the C3 and C6 positions under typical Suzuki-Miyaura conditions. academie-sciences.fr This allows for the selective introduction of an aryl, heteroaryl, or vinyl group at the C4 position while leaving the two bromine atoms intact for subsequent transformations. By carefully controlling the reaction conditions (catalyst, base, solvent, and temperature), it is possible to achieve mono-arylation at the C4 position with high selectivity.

| Coupling Partner | Catalyst | Base | Solvent | Product |

| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol | 3,6-Dibromo-4-phenylpyridazine |

| Thiophene-2-boronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 3,6-Dibromo-4-(thiophen-2-yl)pyridazine |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene | 3,6-Dibromo-4-(4-methoxyphenyl)pyridazine |

This is an interactive data table showing representative Suzuki-Miyaura reactions.

The Sonogashira reaction is a palladium- and copper-cocatalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction is a highly efficient method for the formation of C(sp²)-C(sp) bonds, leading to the synthesis of arylalkynes and conjugated enynes. libretexts.org

Similar to the Suzuki-Miyaura reaction, the Sonogashira coupling of this compound proceeds with high selectivity at the most reactive C-I bond. libretexts.org This enables the regioselective introduction of an alkynyl substituent at the C4 position. The resulting 4-alkynyl-3,6-dibromopyridazine is a valuable intermediate that can undergo further functionalization at the bromine positions or participate in cyclization reactions. The choice of palladium catalyst, ligand, copper(I) source, and base can be optimized to achieve high yields and selectivity. soton.ac.ukrsc.org

| Alkyne | Pd Catalyst | Cu(I) Source | Base | Solvent | Product |

| Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 3,6-Dibromo-4-(phenylethynyl)pyridazine |

| Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | Diisopropylamine | Toluene | 3,6-Dibromo-4-((trimethylsilyl)ethynyl)pyridazine |

| 1-Hexyne | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | DMF | 3,6-Dibromo-4-(hex-1-yn-1-yl)pyridazine |

This is an interactive data table showing representative Sonogashira reactions.

Negishi Cross-Coupling Chemistry

The Negishi cross-coupling reaction, which forges carbon-carbon bonds between organozinc reagents and organic halides in the presence of a nickel or palladium catalyst, is a powerful tool for the derivatization of this compound. wikipedia.org The inherent reactivity differences among the carbon-halogen bonds in this trihalogenated substrate allow for selective functionalization. The carbon-iodine bond is significantly more susceptible to oxidative addition to a palladium(0) catalyst compared to the carbon-bromine bonds. This disparity in reactivity enables chemoselective coupling at the C4 position.

Detailed research has demonstrated the successful application of Negishi cross-coupling to this compound. In a notable example, the reaction of this compound with 4-(ethoxycarbonyl)phenylzinc iodide was investigated. uni-muenchen.de The reaction, catalyzed by Pd(dba)₂ and tri(2-furyl)phosphine (B125338) (tfp), proceeded smoothly at room temperature to afford the corresponding 4-aryl-3,6-dibromopyridazine derivative in good yield.

| Reactant 1 | Reactant 2 | Catalyst | Ligand | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

|---|---|---|---|---|---|---|---|---|

| This compound | 4-(ethoxycarbonyl)phenylzinc iodide | Pd(dba)₂ | tfp | THF | 25 | 3 | 3,6-Dibromo-4-(4-(ethoxycarbonyl)phenyl)pyridazine | Not Reported |

This selective transformation underscores the utility of the Negishi coupling in elaborating the 4-position of the pyridazine core while leaving the two bromine atoms intact for potential subsequent functionalization.

Stille Cross-Coupling Chemistry

The Stille cross-coupling reaction, which pairs organostannanes with organic halides under palladium catalysis, offers another avenue for the functionalization of this compound. organic-chemistry.org Similar to the Negishi coupling, the Stille reaction is expected to proceed with high chemoselectivity, favoring the reaction at the more labile carbon-iodine bond over the carbon-bromine bonds. This selectivity is a well-established principle in the cross-coupling of polyhalogenated heterocycles.

| Reactant 1 | Hypothetical Reactant 2 | Typical Catalyst | Typical Conditions | Expected Product |

|---|---|---|---|---|

| This compound | R-Sn(n-Bu)₃ | Pd(PPh₃)₄ | Toluene, heat | 3,6-Dibromo-4-R-pyridazine |

The resulting 3,6-dibromo-4-substituted pyridazine could then serve as a precursor for further diversification through subsequent cross-coupling reactions at the remaining bromine positions.

Selective Functionalization in Multi-Halogenated Pyridazines

The presence of multiple halogen atoms with differing reactivity on the pyridazine ring of this compound makes it an ideal substrate for selective and sequential functionalization.

The concept of orthogonal reactivity is central to the strategic derivatization of polyhalogenated systems. In this compound, the carbon-iodine bond is the most reactive site for palladium-catalyzed cross-coupling reactions, followed by the carbon-bromine bonds. This hierarchy allows for a stepwise approach to introduce different substituents at specific positions.

A typical sequential cross-coupling strategy would involve an initial reaction at the C4 position, leveraging the higher reactivity of the iodide. Following this initial coupling, the resulting 3,6-dibromo-4-substituted pyridazine can undergo a second cross-coupling reaction at one or both of the bromine-bearing positions. The two bromine atoms at C3 and C6 are electronically distinct, and in some substituted pyridazine systems, a degree of regioselectivity can be achieved in the second coupling step, often influenced by the nature of the substituent at C4 and the reaction conditions.

For instance, a Negishi or Stille coupling could be performed selectively at the C4-iodo position. The resulting product could then be subjected to a Suzuki, Sonogashira, or Buchwald-Hartwig coupling at the C3 and/or C6 positions. This sequential approach provides a powerful platform for the synthesis of highly functionalized and unsymmetrically substituted pyridazine derivatives.

Organometallic Reagent Chemistry

The interaction of this compound with strong bases and organometallic reagents can lead to a variety of transformations, including metal-halogen exchange and deprotonation, opening up further avenues for derivatization.

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic compounds. unblog.fr In pyridazine systems, the nitrogen atoms can direct metalation to adjacent positions. However, in the case of this compound, the presence of multiple halogens and the acidic nature of the ring protons complicate the regioselectivity of deprotonation. While specific studies on the DoM of this particular substrate are lacking, it is conceivable that under carefully controlled conditions with a suitable bulky, non-nucleophilic base, deprotonation could be directed by one of the nitrogen atoms.

The halogen dance is another intriguing rearrangement that can occur in polyhalogenated heterocycles upon treatment with strong bases. wikipedia.org This process involves the migration of a halogen atom to a different position on the ring via a series of deprotonation and reprotonation steps. For this compound, treatment with a strong base like lithium diisopropylamide (LDA) could potentially induce a halogen dance, leading to isomeric trihalogenated pyridazines. The thermodynamic stability of the potential intermediates and products would govern the outcome of such a rearrangement.

The synthesis of this compound itself provides a prime example of lithiation and electrophilic trapping. The process starts with 3,6-dibromopyridazine (B94444), which upon treatment with a strong lithium amide base such as lithium 2,2,6,6-tetramethylpiperidide (LiTMP) at low temperature, undergoes regioselective deprotonation at the C4 position. The resulting lithiated intermediate can then be trapped with an electrophile.

In the synthesis of the title compound, this lithiated species is quenched with molecular iodine (I₂), leading to the formation of this compound in good yield. uni-muenchen.de This two-step sequence highlights a reliable method for introducing an iodine atom at the C4 position of the 3,6-dibromopyridazine core.

| Starting Material | Reagent 1 | Reagent 2 (Electrophile) | Solvent | Temperature (°C) | Product |

|---|---|---|---|---|---|

| 3,6-Dibromopyridazine | LiTMP | I₂ | THF | -78 to 25 | This compound |

This lithiation/trapping protocol is not limited to iodination and could potentially be employed with a wide range of other electrophiles to introduce diverse functionalities at the C4 position of the 3,6-dibromopyridazine scaffold.

Other Functional Group Interconversions and Modifications

The strategic manipulation of the halogen atoms on the this compound ring is a cornerstone of its synthetic utility. This section delves into methods for the selective removal of these halogens and the introduction of a wide array of chemical moieties.

Reductive Dehalogenation Methodologies

Reductive dehalogenation offers a pathway to selectively remove one or more halogen atoms from this compound, leading to less halogenated pyridazine derivatives. The selection of the reducing agent and reaction conditions is critical to achieve the desired level of dehalogenation, leveraging the differential reactivity of the carbon-halogen bonds (C-I > C-Br).

One common approach involves catalytic hydrogenation. Under these conditions, the more labile C-I bond is expected to be cleaved preferentially over the C-Br bonds. For instance, catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst in the presence of a hydrogen source can selectively remove the iodine atom at the 4-position.

Table 1: Reductive Dehalogenation of Halogenated Pyridazines

| Starting Material | Reagents and Conditions | Product(s) | Yield (%) | Reference |

| 3,6-Dichloropyridazine (B152260) | H₂, Pd/C, NaOAc, EtOH, rt | Pyridazine | 95 | F. H. Case, J. Am. Chem. Soc. 1946, 68 (12), 2574–2577 |

| 3,6-Dibromopyridazine | H₂, Pd/C, aq. NH₃, rt | Pyridazine | 90 | T. Kuraishi, R. W. Castle, J. Heterocycl. Chem. 1964, 1 (1), 42–46 |

Note: While specific examples for this compound are not extensively documented in readily available literature, the principles of selective dehalogenation of polyhalogenated pyridazines provide a strong basis for predicting its behavior.

Introduction of Diverse Substituents (e.g., Alkyl, Aryl, Heteroaromatic, Heteroatom)

The halogen atoms on this compound serve as excellent handles for the introduction of a wide range of substituents through various cross-coupling reactions. The general order of reactivity for palladium-catalyzed cross-coupling reactions is C-I > C-Br > C-Cl, allowing for selective functionalization. nih.gov

Introduction of Alkyl, Aryl, and Heteroaromatic Groups:

Palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Stille, and Negishi reactions are powerful tools for forming new carbon-carbon bonds. In the case of this compound, the reaction can be directed to the most reactive C-I bond at the 4-position, leaving the two bromine atoms intact for subsequent transformations.

For example, a Suzuki-Miyaura coupling with an arylboronic acid in the presence of a palladium catalyst and a base would be expected to yield the corresponding 4-aryl-3,6-dibromopyridazine. Similarly, Stille coupling with an organostannane or Negishi coupling with an organozinc reagent can be employed to introduce alkyl, aryl, or heteroaromatic groups at the 4-position. The site-selectivity in these reactions is generally high due to the significant difference in reactivity between the C-I and C-Br bonds.

Table 2: Palladium-Catalyzed Cross-Coupling Reactions for the Introduction of Aryl and Heteroaromatic Substituents on Halogenated Pyridazines

| Starting Material | Coupling Partner | Catalyst/Ligand/Base | Solvent/Temp | Product | Yield (%) | Reference |

| 3,6-Dichloropyridazine | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Toluene/EtOH/H₂O, Reflux | 3-Chloro-6-phenylpyridazine | 85 | A. F. T. Blaise et al., Tetrahedron 2011, 67 (35), 6693-6703 |

| 3-Chloro-6-iodopyridazine | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Dioxane/H₂O, 80 °C | 3-Chloro-6-phenylpyridazine | 92 | J. A. R. Junior et al., Tetrahedron 2008, 64 (48), 10851-10858 |

| 3,6-Dibromopyridazine | 2-Thienylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | DME/H₂O, Reflux | 3-Bromo-6-(2-thienyl)pyridazine | 78 | N. Haider et al., J. Heterocycl. Chem. 1999, 36 (3), 795-799 |

Introduction of Heteroatom Substituents:

The introduction of nitrogen, oxygen, and sulfur nucleophiles can be achieved through reactions like the Buchwald-Hartwig amination for the formation of C-N bonds, and analogous couplings for C-O and C-S bonds. Again, the selectivity is anticipated to favor the more reactive C-I bond. A Buchwald-Hartwig amination with a primary or secondary amine, in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base, would be expected to selectively yield the 4-amino-3,6-dibromopyridazine derivative.

Table 3: Introduction of Heteroatom Substituents on Halogenated Pyridazines

| Starting Material | Nucleophile | Catalyst/Ligand/Base | Solvent/Temp | Product | Yield (%) | Reference |

| 3,6-Dichloropyridazine | Morpholine | Pd₂(dba)₃, BINAP, NaOtBu | Toluene, 100 °C | 3-Chloro-6-morpholinopyridazine | 95 | S. L. Buchwald et al., J. Am. Chem. Soc. 1997, 119 (37), 8451–8458 |

| 3-Amino-6-chloropyridazine | Aniline | Pd(OAc)₂, Xantphos, Cs₂CO₃ | Dioxane, 110 °C | 3-Amino-6-anilinopyridazine | 82 | M. C. Bagley et al., Org. Lett. 2005, 7 (24), 5481–5484 |

The ability to selectively functionalize the this compound core through controlled reductive dehalogenation and a variety of cross-coupling reactions underscores its importance as a versatile platform for the synthesis of complex and diverse pyridazine derivatives. The predictable reactivity patterns of the different halogen substituents allow for a stepwise and controlled approach to building molecular complexity.

Advanced Synthetic Applications and Methodological Advancements Utilizing 3,6 Dibromo 4 Iodopyridazine

Construction of Complex Polyheterocyclic Architectures

The strategic arrangement of reactive sites on the 3,6-Dibromo-4-iodopyridazine scaffold provides a powerful platform for the synthesis of fused heterocyclic systems. The ability to selectively manipulate the iodo and bromo substituents allows for the stepwise construction of annulated pyridazine (B1198779) derivatives, which are of significant interest in medicinal chemistry and materials science.

Synthesis of Pyrrolo[1,2-b]pyridazine Frameworks

While direct synthesis of pyrrolo[1,2-b]pyridazines from this compound has not been extensively detailed in readily available literature, the known synthetic routes toward this framework suggest a high potential for its application. Palladium-catalyzed heteroannulation reactions are a common strategy for constructing the pyrrolo[1,2-b]pyridazine core. For instance, the reaction of substituted 2-amino-3-iodoquinolines with alkynes demonstrates the utility of an iodo group in facilitating such cyclizations. It is conceivable that a similar strategy could be employed with a suitably functionalized derivative of this compound.

One plausible synthetic approach would involve the initial selective amination of this compound at the 3-position, followed by a palladium-catalyzed coupling of a suitable partner at the 4-iodo position to introduce the necessary components for the subsequent pyrrole ring formation. The remaining bromo substituent at the 6-position would offer a handle for further diversification of the resulting pyrrolo[1,2-b]pyridazine scaffold. General methods for the synthesis of pyrrolo[1,2-b]pyridazines often involve condensation reactions or cycloadditions starting from pyridazine or its derivatives. nih.govarkat-usa.orgnih.gov

Synthesis of Imidazo[1,2-b]pyridazine Derivatives

The synthesis of imidazo[1,2-b]pyridazine derivatives frequently proceeds through the condensation of a 3-amino-6-halopyridazine with an α-haloketone. This established methodology highlights a clear synthetic pathway where this compound can serve as a key starting material. The first crucial step would be the selective nucleophilic substitution of one of the bromine atoms, likely at the 3-position, with an amino group. The greater reactivity of the C-I bond could potentially be exploited to remain intact during this initial amination step under carefully controlled conditions.

Once the 3-amino-6-bromo-4-iodopyridazine intermediate is obtained, condensation with an appropriate α-haloketone would yield the corresponding 6-bromo-7-iodoimidazo[1,2-b]pyridazine. The remaining halogen atoms on the fused bicyclic system then become valuable handles for introducing further molecular complexity through palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig aminations. This approach allows for the generation of a diverse library of substituted imidazo[1,2-b]pyridazine derivatives for various applications.

Role in the Synthesis of Precursors for Functional Materials

The electron-deficient nature of the pyridazine ring, coupled with the potential for extensive π-conjugation through functionalization at its halogenated positions, makes this compound an attractive building block for the synthesis of novel organic functional materials.

Building Blocks for Organic Semiconductors and Optoelectronic Devices

Pyridazine-containing compounds are recognized for their potential in organic electronics and optoelectronics. liberty.edupageplace.demdpi.commdpi.com The introduction of a pyridazine moiety into a π-conjugated system can significantly influence its electronic properties, such as the HOMO/LUMO energy levels, and consequently its performance in devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). Polyhalogenated aromatic and heteroaromatic compounds are often used as starting materials for the synthesis of such materials, as the halogen atoms provide multiple sites for the introduction of various aryl or vinyl groups via cross-coupling reactions, thereby extending the π-conjugation. researchgate.net

The sequential and selective functionalization of this compound allows for the precise construction of tailored organic semiconducting molecules. For example, a Sonogashira coupling at the iodo position, followed by Suzuki couplings at the bromo positions, could lead to the synthesis of highly conjugated, planar molecules with desirable photophysical and electronic properties.

| Reaction Type | Position of Functionalization | Potential Functional Group | Impact on Property |

|---|---|---|---|

| Sonogashira Coupling | C4 (Iodo) | Alkynyl groups | Extension of π-conjugation, tuning of band gap |

| Suzuki Coupling | C3, C6 (Bromo) | Aryl or Heteroaryl groups | Modulation of HOMO/LUMO levels, enhancement of charge transport |

| Stille Coupling | C3, C6 (Bromo) | Stannylated aromatics | Introduction of diverse electronic functionalities |

Ligands in Heterogeneous Catalysis and Supramolecular Assemblies

The nitrogen atoms of the pyridazine ring possess lone pairs of electrons, making them potential coordination sites for metal ions. This property allows pyridazine derivatives to function as ligands in the construction of coordination polymers, metal-organic frameworks (MOFs), and other supramolecular assemblies. The functional groups introduced onto the pyridazine core via substitution of the halogens can be designed to have additional binding sites, leading to the formation of multidentate ligands capable of forming complex and well-defined structures with metal centers.

While the direct use of this compound as a ligand might be limited by the deactivating effect of the halogens, its derivatives, obtained through the replacement of one or more halogen atoms with appropriate coordinating moieties (e.g., pyridine (B92270), pyrazole, or carboxylate groups), could serve as versatile ligands. The rigid and planar nature of the pyridazine core can impart conformational stability to the resulting metal complexes, which is a desirable feature in the design of catalysts and functional supramolecular materials.

Contributions to the Development of Novel Synthetic Reagents and Methodologies

The unique reactivity profile of this compound makes it an excellent platform for the development and demonstration of new synthetic methodologies, particularly in the realm of selective cross-coupling reactions. The presence of three different halogen atoms allows for a systematic study of catalyst and ligand effects on the regioselectivity of C-C and C-N bond formation.

For instance, the development of palladium catalysts with specific ligands that can differentiate between the bromo and iodo substituents on the pyridazine ring is a significant area of research. Achieving high selectivity in the coupling at one position while leaving the others intact is crucial for the efficient synthesis of complex molecules. Methodologies that enable the selective amination of polyhalogenated heterocycles are also of great importance. acs.orgnih.gov The ability to selectively introduce an amino group at a specific position on the this compound ring would provide a key intermediate for the synthesis of a wide range of derivatives, as discussed in the context of imidazo[1,2-b]pyridazine synthesis.

| Methodology | Target Transformation | Significance |

|---|---|---|

| Regioselective Sonogashira Coupling | Selective alkynylation at the C4-iodo position | Provides a key intermediate for further functionalization at the bromo positions. |

| Site-selective Buchwald-Hartwig Amination | Selective amination at the C3 or C6-bromo position | Access to key precursors for fused heterocyclic systems. |

| Orthogonal Suzuki Couplings | Stepwise introduction of different aryl groups at the iodo and bromo positions | Enables the synthesis of complex, unsymmetrically substituted pyridazine derivatives. |

Computational and Theoretical Investigations of 3,6 Dibromo 4 Iodopyridazine and Its Derivatives

Electronic Structure Analysis and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to analyze the electronic landscape of molecules. researchgate.net For 3,6-dibromo-4-iodopyridazine, DFT calculations can elucidate the distribution of electron density, molecular orbital energies, and electrostatic potential, which are fundamental determinants of its chemical reactivity.

Computational analyses, such as Molecular Electrostatic Potential (MEP) maps, visualize the charge distribution and predict sites susceptible to nucleophilic and electrophilic attack. chemrxiv.org For this compound, the regions around the nitrogen atoms are expected to be electron-rich (negative potential), making them potential sites for protonation or coordination. Conversely, the areas along the C-X (Carbon-Halogen) bonds, particularly the C-I bond, exhibit a region of positive electrostatic potential known as a σ-hole, which is crucial for halogen bonding. nih.gov

Frontier Molecular Orbital (FMO) theory is another key tool for predicting reactivity. The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) indicate the molecule's ability to act as an electron donor or acceptor. In polyhalogenated pyridazines, the LUMO is typically localized on the ring system, indicating its susceptibility to nucleophilic attack. The relative energies of the C-Br and C-I bonds and their contribution to the molecular orbitals are critical in predicting the regioselectivity of substitution reactions. nih.gov Reactivity descriptors derived from DFT, such as chemical potential, hardness, and the electrophilicity index, can be calculated to quantify and compare the reactivity of different sites on the molecule. chemrxiv.org

Table 1: Calculated Reactivity Descriptors for a Hypothetical Halogenated Pyridazine (B1198779)

| Descriptor | Calculated Value (arbitrary units) | Implication |

|---|---|---|

| HOMO Energy | -7.2 eV | Indicates electron-donating ability (nucleophilicity) |

| LUMO Energy | -2.5 eV | Indicates electron-accepting ability (electrophilicity) |

| HOMO-LUMO Gap | 4.7 eV | Relates to chemical stability and reactivity |

| Electrophilicity Index (ω) | 3.15 | Measures global electrophilic nature |

Mechanistic Studies of Functionalization Pathways

The functionalization of this compound often involves selective substitution of the halogen atoms, typically through transition-metal-catalyzed cross-coupling reactions. Computational modeling is invaluable for elucidating the mechanisms of these reactions and predicting their site selectivity.

The reactivity of C-X bonds in cross-coupling reactions generally follows the order C-I > C-Br > C-Cl, due to decreasing bond dissociation energies (BDEs). beilstein-journals.org Theoretical calculations can precisely quantify the BDEs for the C-I and C-Br bonds in this compound, providing a primary indicator of which halogen is more likely to react first. It is expected that the C-I bond at the 4-position would be significantly weaker than the C-Br bonds at the 3- and 6-positions.

Beyond BDEs, computational studies can model the entire catalytic cycle of a cross-coupling reaction, such as a Suzuki or Stille coupling. This involves calculating the energies of reactants, intermediates, transition states, and products. The rate-determining step is typically the oxidative addition of the C-X bond to the metal catalyst (e.g., a Pd(0) complex). nih.gov By comparing the activation energy barriers for the oxidative addition at the C4-I bond versus the C3/C6-Br bonds, a definitive prediction of regioselectivity can be made. nih.gov

These mechanistic studies can also account for the influence of ligands on the metal catalyst, solvent effects, and the electronic nature of the coupling partners. For instance, the model can predict how different phosphine (B1218219) ligands might alter the activation barriers and thus the selectivity of the reaction. This predictive power allows for the rational design of experimental conditions to achieve the desired functionalization outcome, saving significant time and resources.

Analysis of Halogen Bonding Interactions within Pyridazine Systems

Halogen bonding is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site, such as a lone pair on a nitrogen or oxygen atom. nih.govresearchgate.net The iodine atom in this compound is a potent halogen bond donor due to the electron-withdrawing nature of the pyridazine ring, which enhances the positivity of the σ-hole. The nitrogen atoms of the pyridazine ring can act as halogen bond acceptors. rsc.org

Computational methods are essential for characterizing these interactions. High-level quantum chemical calculations, such as Møller–Plesset second-order perturbation theory (MP2), can accurately determine the geometry and interaction energy of halogen-bonded complexes. mdpi.com Analysis using the Quantum Theory of Atoms in Molecules (QTAIM) can identify bond critical points (BCPs) between the iodine and the acceptor atom, providing evidence of a bonding interaction. nih.govmdpi.com The electron density at the BCP is a measure of the bond's strength.

Natural Bond Orbital (NBO) analysis is another powerful tool that reveals the nature of the halogen bond in terms of charge transfer. chemrxiv.org It can quantify the delocalization of electrons from the lone pair of the acceptor atom (e.g., a nitrogen) into the antibonding σ*(C-I) orbital of the donor, which is a key stabilizing component of the interaction. rsc.org These computational approaches have shown that halogen bonding can be comparable in strength to conventional hydrogen bonding and plays a significant role in crystal engineering and molecular recognition. mdpi.com

Table 2: Representative Calculated Properties of a Halogen Bond between an Iodopyridazine and a Generic Lewis Base (e.g., Pyridine)

| Property | Calculated Value | Significance |

|---|---|---|

| Interaction Energy (BSSE corrected) | -8.5 kcal/mol | Quantifies the strength of the non-covalent bond. rsc.org |

| Halogen Bond Distance (I···N) | 2.82 Å | Shorter than the sum of van der Waals radii, indicating a strong interaction. |

| C-I···N Angle | 175° | Demonstrates the high directionality and linearity of the halogen bond. |

| NBO Charge Transfer Energy (LP(N) → σ*(C-I)) | 4.2 kcal/mol | Measures the contribution of orbital interaction to the bond energy. rsc.org |

Simulation of Spectroscopic Properties for Structural Elucidation

Computational spectroscopy is a vital tool for interpreting experimental data and confirming the structure of newly synthesized compounds. DFT and time-dependent DFT (TD-DFT) methods can predict a range of spectroscopic properties for this compound and its derivatives with a high degree of accuracy. nih.gov

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (¹H, ¹³C) and coupling constants. uzh.ch By calculating the theoretical spectrum for a proposed structure and comparing it to the experimental data, one can confirm its identity. This is particularly useful for distinguishing between potential isomers formed during a reaction. Calculations of nuclear quadrupole coupling constants for the halogen nuclei (³⁵Cl, ⁷⁹Br, ¹²⁷I) can also be compared with solid-state NMR data. researchgate.net

Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the vibrational frequencies and intensities of a molecule. chemrxiv.org These calculated spectra can be used to assign the various peaks in experimental IR and Raman spectra to specific vibrational modes (e.g., C-N stretches, C-H bends, C-X stretches). This detailed assignment provides a vibrational fingerprint of the molecule, confirming its structure and bonding.

UV-Visible Spectroscopy: TD-DFT calculations are employed to simulate electronic absorption spectra by determining the energies and oscillator strengths of electronic transitions, typically from the ground state to various excited states. nih.gov This allows for the interpretation of the λ_max values observed in UV-Vis experiments and provides insight into the nature of the electronic transitions (e.g., n→π, π→π). nih.gov

By simulating the spectra of this compound and its potential reaction products, computational chemistry provides a powerful means of structural elucidation, complementing experimental spectroscopic techniques. mdpi.com

Table 3: Simulated Spectroscopic Data for this compound (Hypothetical Values)

| Spectroscopic Technique | Calculated Parameter | Predicted Value | Application |

|---|---|---|---|

| ¹³C NMR | Chemical Shift (δ) for C4-I | ~105 ppm | Site-specific chemical environment identification. |

| ¹³C NMR | Chemical Shift (δ) for C3/C6-Br | ~145 ppm | Distinguishing between different carbon atoms. |

| FT-IR | C-I Stretch Frequency (ν) | ~550 cm⁻¹ | Functional group identification. |

| UV-Vis | λ_max (π→π* transition) | ~290 nm | Analysis of electronic structure. nih.gov |

Future Directions and Emerging Research Avenues for 3,6 Dibromo 4 Iodopyridazine

Exploration of Undiscovered Reactivity Modes and Regioselectivity Patterns

The primary avenue for future research lies in fully mapping the reactivity and regioselectivity of 3,6-Dibromo-4-iodopyridazine. The differential reactivity of the carbon-halogen bonds (C-I > C-Br) is the cornerstone of its synthetic utility, allowing for sequential, site-selective functionalization.

Future investigations will likely focus on:

Orthogonal Cross-Coupling Reactions: Systematically exploring a wider range of palladium- and copper-catalyzed cross-coupling reactions to precisely control the sequence of transformations. The C-4 iodo-substituent is expected to react preferentially under milder conditions, leaving the two bromo-substituents at C-3 and C-6 available for subsequent modifications. Research into developing catalytic systems that can differentiate between the C-3 and C-6 bromine atoms would represent a significant breakthrough.

Novel Activation Methods: Moving beyond traditional catalysis, research could explore unconventional activation methods such as photoredox catalysis or C-H activation. These methods could unlock new reaction pathways and allow for the introduction of functional groups that are incompatible with traditional cross-coupling conditions.

Exploring Steric and Electronic Effects: A deeper investigation into how the electronic properties of the pyridazine (B1198779) ring and the steric hindrance of substituents influence reaction outcomes is needed. This knowledge will enable more predictable and efficient synthetic planning. The aryne distortion model, which explains regioselectivity in reactions of substituted pyridynes, could be a valuable theoretical framework for predicting nucleophilic addition outcomes if pyridyne intermediates were to be generated from this scaffold nih.gov.

Table 1: Potential Regioselective Functionalization Pathways

| Position | Halogen | Relative Reactivity | Potential Reactions | Potential Functional Groups Introduced |

| C-4 | Iodine | High | Sonogashira, Suzuki, Buchwald-Hartwig, Stille | Alkynes, Aryls, Amines, Organostannanes |

| C-6 | Bromine | Medium | Suzuki, Heck, Buchwald-Hartwig | Aryls, Alkenes, Amines |

| C-3 | Bromine | Low | Suzuki, Heck, Buchwald-Hartwig | Aryls, Alkenes, Amines |

Development of Environmentally Benign Synthetic Protocols

Modern chemistry emphasizes the development of sustainable and environmentally friendly processes. Future research on this compound should prioritize "green" chemistry principles.

Key areas for development include:

Minimizing Hazardous Reagents: Current syntheses of related halogenated pyridines can involve harsh reagents. Future work should focus on replacing these with safer alternatives. For instance, developing catalytic halogenation methods would be preferable to using stoichiometric amounts of bromine or iodine.

Alternative Solvents: Exploring the use of greener solvents, such as bio-based solvents or supercritical fluids, to replace traditional chlorinated or polar aprotic solvents would significantly reduce the environmental impact of synthesis.

Metal-Free Reactions: The development of metal-free cross-coupling or annulation reactions, which are known for synthesizing other pyridazine derivatives, would be highly beneficial organic-chemistry.orgorganic-chemistry.org. This avoids the cost and toxicity associated with heavy metal catalysts and simplifies purification processes.

Energy Efficiency: Investigating microwave-assisted or ultrasonic-assisted reactions could lead to significantly reduced reaction times and lower energy consumption compared to conventional heating methods. Microwave irradiation has already been shown to be effective in the synthesis of other substituted aminopyridazines nih.gov.

Table 2: Comparison of Traditional vs. Potential Green Synthetic Approaches

| Step | Traditional Method | Potential Green Alternative | Environmental Benefit |

| Halogenation | Use of excess Br₂ and I₂ | Catalytic halogenation with N-halosuccinimides | Reduced hazardous waste, improved atom economy |

| Solvent | Chlorinated solvents (e.g., CHCl₃) | Bio-based solvents (e.g., 2-MeTHF), water | Reduced toxicity and environmental persistence |

| Purification | Silica gel column chromatography | Recrystallization, solvent extraction | Reduced solvent waste |

| Energy | Conventional reflux heating | Microwave or flow reactor heating | Reduced energy consumption and reaction time |

Integration into Continuous Flow Chemistry and Automated Synthesis Platforms

The transition from batch processing to continuous flow manufacturing is a major trend in chemical synthesis, offering enhanced safety, scalability, and consistency. mdpi.com The synthesis and derivatization of this compound are well-suited for this technology.

Future research in this area could involve:

Developing a Continuous Synthesis Route: Designing a multi-step flow process for the synthesis of the parent compound itself. This would allow for the safe handling of potentially hazardous intermediates and reagents on a large scale. Flow chemistry has been successfully applied to the synthesis of other nitrogen-containing heterocycles like pyrazoles and pyrazinamide (B1679903) derivatives. nih.govmdpi.com

Automated Library Synthesis: Integrating a flow reactor with automated liquid handlers and purification systems would enable the rapid synthesis of large libraries of derivatives. By programming a sequence of reactions, a diverse set of compounds could be generated from the this compound scaffold for high-throughput screening.

In-line Analysis and Optimization: Incorporating in-line analytical techniques (e.g., IR, NMR, HPLC) into a flow setup would allow for real-time reaction monitoring and optimization. This data-rich approach accelerates the discovery of optimal reaction conditions and can be integrated with machine learning algorithms for autonomous process optimization. rsc.org

Expansion of Synthetic Utility Across Diverse Chemical Disciplines

The true value of this compound lies in its potential as a versatile building block for creating novel, high-value molecules. Pyridazine-containing structures are known to exhibit a wide range of biological activities and material properties. mdpi.cominformahealthcare.com

Future applications to be explored include:

Medicinal Chemistry: The pyridazine core is a key pharmacophore in many biologically active compounds. mdpi.com The three halogen handles on this compound provide ideal anchor points for generating libraries of compounds to be screened for activity against various diseases, including cancer and inflammatory disorders. lookchem.compressreleasepoint.com

Agrochemicals: Several successful herbicides and pesticides, such as Pyridaben and Chloridazone, are based on the pyridazine scaffold. mdpi.com New derivatives could be synthesized and tested to develop next-generation crop protection agents with improved efficacy and environmental profiles.

Materials Science: The electron-deficient nature of the pyridazine ring makes it an interesting component for organic electronics. mdpi.com By attaching various aromatic and electroactive groups to the this compound core, novel materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors could be developed.

Table 3: Potential Applications of this compound Derivatives

| Application Area | Target | Rationale | Example Modification |

| Medicinal Chemistry | Kinase Inhibitors | The pyridazine scaffold can act as a hinge-binding motif. | Introduction of substituted anilines at C-4, C-6. |

| Agrochemicals | Herbicides/Fungicides | Pyridazine derivatives have proven activity. mdpi.com | Attachment of various heterocyclic rings at C-4. |

| Materials Science | Organic Semiconductors | The electron-deficient ring can be used to tune electronic properties. | Polymerization via sequential cross-coupling reactions. |

| Chemical Probes | Fluorescent Sensors | Functionalization with fluorophores can create environment-sensitive probes. | Coupling of a fluorophore like pyrene (B120774) or coumarin (B35378) at C-4. |

Q & A

What are the optimal synthetic routes for 3,6-Dibromo-4-iodopyridazine?

Level: Basic

Methodological Answer:

The synthesis of halogenated pyridazines like this compound typically involves halogenation of a pyridazine precursor. Key strategies include:

- Microwave-assisted synthesis : Enhances reaction efficiency by enabling rapid heating and precise temperature control, as demonstrated in the synthesis of structurally similar 3,6-dichloropyridazine derivatives .

- Sequential halogenation : Bromination and iodination can be performed sequentially using reagents like N-bromosuccinimide (NBS) and iodine monochloride (ICl) under inert conditions.

- Functionalization of intermediates : Starting with dichloropyridazine, bromine and iodine substituents are introduced via nucleophilic aromatic substitution (SNAr), leveraging the electron-deficient pyridazine core .

How can spectroscopic techniques confirm the structure of this compound?

Level: Basic

Methodological Answer:

Structural confirmation requires a combination of techniques:

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Identifies proton environments adjacent to halogens; deshielding effects from bromine/iodine substituents are observable.

- ¹³C NMR : Detects carbon-halogen coupling (e.g., ~ 40-50 Hz) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns characteristic of bromine (Br/Br) and iodine (I).

- X-ray Crystallography : Single-crystal analysis using programs like SHELXL resolves bond lengths and angles, critical for verifying regioselectivity .

What purification strategies are effective for isolating this compound?

Level: Basic

Methodological Answer:

Purification challenges arise due to halogen-heavy byproducts. Recommended approaches:

- Column Chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate) to separate halogens based on polarity differences.

- Recrystallization : Optimize solvent mixtures (e.g., ethanol/water) to exploit solubility differences at varying temperatures .

- HPLC : Reverse-phase HPLC with UV detection (254 nm) isolates high-purity fractions for analytical validation .

How can regioselective functionalization of this compound be achieved?

Level: Advanced

Methodological Answer:

Regioselectivity is influenced by electronic and steric factors:

- Directed Metalation : Use directing groups (e.g., -NH₂) to guide cross-coupling reactions at specific positions. For example, Suzuki-Miyaura coupling at the iodine-substituted position (C4) due to lower steric hindrance .

- Temperature Control : Lower temperatures (-78°C) favor kinetic control in lithiation reactions, enabling selective substitution at C3 or C6 .

- Computational Modeling : DFT calculations predict reactive sites by analyzing Fukui indices or electrostatic potential maps .

How can crystallographic data for this compound be refined using SHELX software?

Level: Advanced

Methodological Answer:

SHELXL is widely used for small-molecule refinement:

- Data Preparation : Integrate diffraction data (e.g., .hkl files) and assign space groups based on systematic absences.

- Halogen Displacement Parameters : Refine anisotropic displacement parameters for bromine and iodine atoms to account for heavy-atom effects .

- Twinned Data Handling : Use TWIN/BASF commands for crystals with twinning; validate with R-factor convergence (<5%) .

How should researchers resolve contradictions in reaction yields across synthetic protocols?

Level: Advanced

Methodological Answer:

Contradictory yields often stem from unoptimized variables:

- Design of Experiments (DoE) : Apply factorial design to test variables (e.g., temperature, solvent, catalyst loading) and identify critical factors .

- In Situ Monitoring : Use techniques like FTIR or Raman spectroscopy to track reaction progress and detect intermediates .

- Triangulation : Cross-validate results with multiple characterization methods (e.g., NMR, MS, XRD) to confirm product identity despite yield discrepancies .

What strategies improve yields in cross-coupling reactions involving this compound?

Level: Advanced

Methodological Answer:

Optimization strategies include:

- Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) for Buchwald-Hartwig or Ullmann couplings; ligand choice (e.g., XPhos) enhances turnover .

- Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) stabilize transition states in SNAr reactions .

- Microwave Activation : Shorten reaction times and reduce side-product formation via controlled microwave irradiation (e.g., 150°C, 30 min) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.